molecular formula C8H8ClNO2 B159884 Ethyl 5-Chloropyridine-2-carboxylate CAS No. 128072-93-5

Ethyl 5-Chloropyridine-2-carboxylate

Cat. No. B159884
M. Wt: 185.61 g/mol
InChI Key: BEBBWTPLBRZIOF-UHFFFAOYSA-N
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Patent
US06825191B2

Procedure details

1.2 g (8.2 mmol) of 2,5-dichloropyridine was dissolved in 50 ml of acetonitrile. 1.46 g (9.7 mmol) of sodium iodide and 0.7 ml (9.7 mmol) of acetyl chloride were added to the obtained solution, and they were stirred at 50° C. overnight. After the treatment with ethyl acetate as the extracting solvent by an ordinary method, the obtained crude product was dissolved in 15 ml of DMF. 182 mg (0.8 mmol) of palladium acetate, 147 mg (0.56 mmol) of triphenylphosphine, 2.3 ml of ethanol and 1.3 ml (9.7 mmol) of triethylamine were added to the obtained solution, and they were stirred in the presence of carbon monoxide at 70° C. overnight. After the treatment with ethyl acetate as the extracting solvent by an ordinary method, the obtained crude product was purified by the silica gel column chromatography to obtain the title compound.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
1.46 g
Type
reactant
Reaction Step Four
Quantity
0.7 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Quantity
147 mg
Type
reactant
Reaction Step Seven
Quantity
1.3 mL
Type
reactant
Reaction Step Seven
Quantity
182 mg
Type
catalyst
Reaction Step Seven
Quantity
2.3 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1.[I-].[Na+].[C:11](Cl)(=[O:13])C.C1(P([C:28]2[CH:33]=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C.[C]=[O:42]>C(#N)C.CN(C=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(OCC)(=O)C.C(O)C>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([C:11]([O:13][CH2:33][CH3:28])=[O:42])=[N:3][CH:4]=1 |f:1.2,9.10.11,^3:40|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
1.46 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Seven
Name
Quantity
147 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
182 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
2.3 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
were stirred at 50° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purified by the silica gel column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=CC(=NC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.